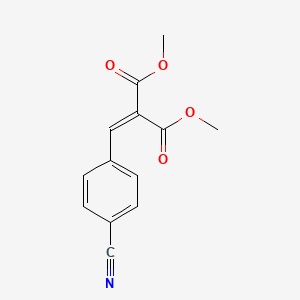

Dimethyl 2-(4-cyanobenzylidene)malonate

Description

Dimethyl 2-(4-cyanobenzylidene)malonate is an arylidene malonate derivative characterized by a benzylidene moiety substituted with a cyano group at the para position. This compound belongs to a broader class of Knoevenagel adducts, which are widely utilized as intermediates in organic synthesis, particularly for constructing trisubstituted alkenes and heterocycles . The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated ester system, making it reactive in conjugate additions and cyclization reactions.

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

dimethyl 2-[(4-cyanophenyl)methylidene]propanedioate |

InChI |

InChI=1S/C13H11NO4/c1-17-12(15)11(13(16)18-2)7-9-3-5-10(8-14)6-4-9/h3-7H,1-2H3 |

InChI Key |

ADSIIKFMDOFKSA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)C#N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Spectroscopic Comparisons

NMR Spectral Features

Key ¹H NMR shifts for the benzylidene proton (CH=) and aromatic protons reflect substituent electronic effects:

- Crystallographic data for the 4-methyl analog reveals dihedral angles of 18.6° between the malonate chain and benzene ring, suggesting moderate planarity . The cyano group’s linear geometry may reduce steric interactions, enhancing planarity and π-conjugation.

Participation in Multicomponent Reactions

Arylidene malonates serve as precursors for heterocycles. For example:

- Dimethyl 2-(2,4-diamino-3-cyanochromeno[2,3-b]pyridin-5-yl)malonate is synthesized via a one-pot reaction involving salicylaldehyde, malononitrile, and dimethyl malonate .

- Nitro-substituted analogs are used in spirocyclic and chromene derivatives .

The cyano group in the target compound may facilitate nucleophilic attacks or cycloadditions, enabling access to nitrogen-containing heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.